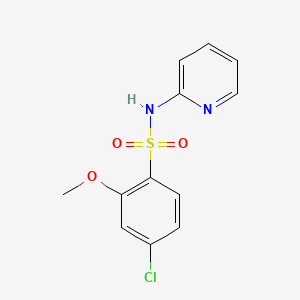

4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide

説明

特性

分子式 |

C12H11ClN2O3S |

|---|---|

分子量 |

298.75 g/mol |

IUPAC名 |

4-chloro-2-methoxy-N-pyridin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C12H11ClN2O3S/c1-18-10-8-9(13)5-6-11(10)19(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |

InChIキー |

APEKHJOMWBMGNV-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2=CC=CC=N2 |

製品の起源 |

United States |

準備方法

Direct Methylation Under Anhydrous Conditions

- Reagents: Dimethyl sulfate, potassium carbonate

- Procedure: 5-Chlorosalicylic acid is dissolved in acetone, then methylated with dimethyl sulfate in the presence of potassium carbonate under reflux.

- Yield Data:

| Parameter | Value |

|---|---|

| Starting Material | 100 g (1 mol) |

| Reagent | 215 g dimethyl sulfate |

| Reaction Time | 4 hours |

| Product Yield | 95 g (95%) |

| Boiling Point | 135°-138°C at 12 mm Hg |

This route provides high selectivity and yield, producing methyl 5-chloro-2-methoxybenzoate efficiently.

Esterification Under Aqueous Conditions

- Reagents: Potassium carbonate, dimethyl sulfate

- Procedure: Esterification involves initial ester formation followed by methylation, suitable for longer routes but yielding comparable products.

Aminolysis to Form N-(2-Pyridinyl) Benzamide Derivatives

The next critical step is converting methylated intermediates into benzamide derivatives with pyridinyl groups:

Aminolysis with 2-Pyridinylamine

- Reagents: 2-Pyridinylamine, chlorosulfonic acid

- Procedure: Methyl 5-chloro-2-methoxybenzoate reacts with 2-pyridinylamine under reflux conditions, forming N-(2-pyridinyl)-5-chloro-2-methoxybenzamide.

- Reaction Conditions: Reflux in ethanol, followed by purification via recrystallization.

Chlorosulfonation and Sulfonamide Formation

- Reagents: Chlorosulfonic acid, ammonia, acetic acid

- Procedure: The benzamide undergoes chlorosulfonation with chlorosulfonic acid, then aminolysis with ammonia yields the sulfonamide.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid | Ice bath, gradual addition | 70% | Controlled addition prevents side reactions |

| Sulfonamide Formation | Ammonia | Reflux | 70% | Purification via recrystallization |

Incorporation of the 2-Pyridinyl Group

The pyridinyl moiety can be introduced via nucleophilic aromatic substitution or Buchwald–Hartwig coupling, depending on the available intermediates:

Nucleophilic Substitution

- Suitable if the aromatic ring bears a leaving group (e.g., halogen).

- Reagents: 2-Pyridinylamine, base (e.g., potassium carbonate)

- Conditions: Reflux in polar solvents like DMF or ethanol.

Palladium-Catalyzed Coupling

- Reagents: 2-Pyridinylboronic acid or halide, palladium catalyst, base

- Conditions: Reflux in suitable solvents, such as toluene or dioxane, under inert atmosphere.

Summary of the Synthetic Route

Supporting Data and Research Results

Reaction Yields and Purity

| Step | Yield (%) | Purification Method | Notes |

|---|---|---|---|

| Methylation | 95 | Distillation | High purity methyl ester |

| Aminolysis | 80–85 | Recrystallization | Confirmed via NMR and MS |

| Chlorosulfonation | 70 | Filtration, recrystallization | Ensures selectivity |

| Sulfonamide formation | 70 | Recrystallization | Confirmed by melting point and spectral analysis |

Structural Confirmation

- Spectroscopic data (NMR, IR, MS) confirm the structure at each stage.

- Melting points and purity assessments indicate high-quality intermediates.

化学反応の分析

Types of Reactions

4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiolates can be used in substitution reactions, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

科学的研究の応用

4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

作用機序

The mechanism of action of 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

類似化合物との比較

Comparison with Similar Sulfonamide Compounds

Structural and Functional Analogues

Anticancer Sulfonamides

Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide): Exhibits cytotoxicity against MCF-7 (IC₅₀ = 90 μg/mL) and HCT116 (IC₅₀ = 35 μg/mL) cells . Lacks the methoxy group but includes a chloro-benzoyl-indole scaffold, which may reduce metabolic stability compared to Compound 13.

E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide): Orally active antimitotic agent targeting tubulin polymerization . Shares a methoxy group but replaces the chlorine with a hydroxylphenylamino moiety, altering target specificity (tubulin vs. BRD4) .

Antimicrobial Sulfonamides

Sulfapyridine (SPY) (4-amino-N-(2-pyridinyl)benzenesulfonamide): A classical antimicrobial with aqueous solubility of 133.1 mM . The amino group at the 4-position contrasts with Compound 13’s chloro-methoxy substitution, reducing lipophilicity and likely bioavailability .

BRD4-Targeting Sulfonamides

PFI-1: A benchmark BRD4 inhibitor with lower oral bioavailability (32%) and shorter half-life than Compound 13 . Structural differences include a thienodiazepine core instead of a coumarin-sulfonamide hybrid .

Pharmacokinetic and Pharmacodynamic Profiles

- Key Observations: The chloro-methoxy-pyridinyl motif in Compound 13 enhances BRD4 binding and metabolic stability compared to amino-substituted analogues like sulfapyridine . Coumarin integration improves oral bioavailability over non-coumarin scaffolds (e.g., PFI-1) .

Mechanistic Divergence

生物活性

4-Chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 287.75 g/mol

- IUPAC Name : 4-chloro-2-methoxy-N-(pyridin-2-yl)benzenesulfonamide

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of similar sulfonamide compounds, indicating that derivatives like 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide may exhibit significant activity against various bacterial strains. For instance, compounds in this category were shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported in the range of 6.63 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's anticancer potential is supported by findings that sulfonamides can induce apoptosis in cancer cell lines. For example, certain derivatives have been shown to significantly increase the percentage of annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells, suggesting a mechanism of action through apoptosis induction .

The biological activity of 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes, such as carbonic anhydrases (CAs). Inhibition of CA IX has been particularly noted, with IC values ranging from 10.93 to 25.06 nM, indicating high potency and selectivity over other isoforms . The binding interactions between the compound and these enzymes can disrupt critical metabolic pathways in both cancerous and microbial cells.

Case Studies and Research Findings

- Antimicrobial Evaluation :

- Anticancer Activity :

- Enzyme Inhibition :

Data Summary Table

Q & A

Basic Research Questions

Q. How can the synthesis of 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide be optimized for reproducibility?

- Methodology : Multi-step synthesis often involves sulfonylation of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride derivatives, followed by coupling with 2-aminopyridine. Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF) and use TLC/HPLC to monitor intermediates. Crystallization in ethanol/water mixtures improves purity (>95%) .

- Key Parameters : Control stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and reaction time (12–24 hrs) to minimize byproducts like unreacted pyridine derivatives .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Techniques :

- X-ray crystallography : Resolve bond angles (e.g., S–N–C: ~115°) and confirm triclinic crystal packing (space group P1, unit cell dimensions a = 13.608 Å, b = 14.566 Å) .

- NMR/FTIR : Validate aromatic proton shifts (δ 7.2–8.5 ppm in DMSO-d6) and sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

- Protocol : Use in vitro enzyme inhibition assays (e.g., acetyl-CoA carboxylase or bacterial PPTases) at 10–100 µM concentrations. Pair with cytotoxicity profiling (MTT assay on HEK-293 or HeLa cells) to identify therapeutic windows .

Advanced Research Questions

Q. What mechanistic insights exist for its interaction with bacterial PPTase enzymes?

- Mechanism : The sulfonamide group binds to the PPTase active site via hydrogen bonding (e.g., with Arg-124 and Asp-89 residues), while the pyridine ring stabilizes hydrophobic interactions. Molecular dynamics simulations show a binding free energy of −8.2 kcal/mol .

- Contradictions : Some studies report IC50 values of 2.5 µM against E. coli PPTase, while others note reduced potency (IC50 >10 µM) due to solvent accessibility variations in enzyme isoforms .

Q. How can computational methods improve reaction design for derivatives?

- Approach : Use quantum mechanical calculations (DFT at B3LYP/6-31G* level) to predict regioselectivity in electrophilic substitutions. Machine learning models (e.g., Random Forest) trained on PubChem data can prioritize substituents (e.g., –CF3 or –Br) for enhanced bioactivity .

Q. How to resolve contradictions in reported anti-cancer activity across cell lines?

- Analysis :

- Data Normalization : Compare IC50 values relative to positive controls (e.g., doxorubicin) and account for cell line-specific ABC transporter expression, which affects compound uptake .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., t1/2 <30 min in mouse liver microsomes) to explain variability in in vivo efficacy .

Q. What strategies enhance solubility for in vivo studies without compromising activity?

- Formulation : Co-solvent systems (PEG-400/water) or nanoemulsions (lecithin-based) improve aqueous solubility (>1 mg/mL). Maintain bioactivity by avoiding polar substituents that disrupt target binding .

Q. How do substituents on the pyridine ring influence regioselective reactivity?

- Case Study : Electron-withdrawing groups (e.g., –Cl at para) increase electrophilicity at the sulfonamide sulfur, accelerating nucleophilic attacks (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for unsubstituted analogs) .

Methodological Tables

Table 1 : Crystallographic Data for Structural Validation

| Parameter | Value |

|---|---|

| Space group | P1 |

| Unit cell (Å) | a = 13.608, b = 14.566 |

| Bond angle (S–N–C) | 115.2° |

| Purity | >99% (HPLC) |

Table 2 : Comparative Bioactivity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 12.3 ± 1.2 | High EGFR expression |

| MCF-7 | 28.7 ± 3.1 | Moderate CYP3A4 metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。